吡格列酮 N-|A-D-葡萄糖醛酸苷

描述

Synthesis Analysis

The synthesis of Pioglitazone and its derivatives involves complex chemical processes that can yield various analogues with potentially different therapeutic effects. One study provided insight into the synthesis and biological activities of Pioglitazone and related compounds, highlighting the structural-activity relationships within this class of drugs (Momose et al., 1991). The synthesis pathway often involves Knoevenagel condensation reactions and Meerwein arylation to produce thiazolidinediones, which are central to the drug's mechanism of action.

Molecular Structure Analysis

The molecular structure of Pioglitazone includes a thiazolidinedione ring, which is crucial for its interaction with PPARγ receptors. Complexation studies, such as those involving β-cyclodextrin, provide insights into the molecular interactions and structural accommodations Pioglitazone undergoes in solution. For instance, a study by Ali and Upadhyay (2008) used 1H-NMR spectroscopy to investigate the complexation of Pioglitazone with β-cyclodextrin, revealing the stoichiometry and binding constants of their inclusion complexes (Ali & Upadhyay, 2008).

Chemical Reactions and Properties

Pioglitazone's chemical reactivity, particularly in forming complexes and metabolites, significantly impacts its pharmacokinetic and pharmacodynamic profiles. The drug undergoes various metabolic reactions, including hydroxylation and conjugation, leading to metabolites such as Pioglitazone N-β-D-Glucuronide. These reactions are crucial for the drug's elimination and can influence its efficacy and safety profile.

Physical Properties Analysis

The physical properties of Pioglitazone, including its solubility and dissolution rate, are critical for its bioavailability. Studies have shown that the preparation method of Pioglitazone complexes, such as those with β-cyclodextrin, can significantly affect its dissolution rate and, consequently, its therapeutic efficacy (Beloshe et al., 2010).

科学研究应用

糖尿病预防

吡格列酮已被用于预防患有糖耐量受损的成人的糖尿病 {svg_1}. 一项随机、双盲、安慰剂对照研究表明,吡格列酮可以降低2型糖尿病的风险 {svg_2}. 吡格列酮组和安慰剂组的2型糖尿病年发病率分别为2.1%和7.6% {svg_3}.

转化为正常葡萄糖耐量

吡格列酮组和安慰剂组分别有48%和28%的患者转化为正常葡萄糖耐量 {svg_4}. 这表明吡格列酮可以帮助恢复糖耐量受损患者的正常葡萄糖耐量 {svg_5}.

2型糖尿病的治疗

吡格列酮已被用作治疗2型糖尿病的单一疗法 {svg_6}. 在降低HbA1c方面,其疗效与比较药物相当,降低了0.05%,在降低空腹血糖 (FBS) 水平方面,其疗效更高,降低了0.24 mmol/l {svg_7}.

胰岛素敏感性和β细胞功能

已知吡格列酮对胰岛素敏感性和β细胞功能有积极影响 {svg_8}. 这使其成为治疗胰岛素抵抗的有价值药物,胰岛素抵抗是2型糖尿病的常见特征 {svg_9}.

脂质谱改变

吡格列酮有可能改变脂质谱 {svg_10}. 在降低稳态模型评估-胰岛素抵抗 (HOMA-IR) 和提高高密度脂蛋白水平方面,其疗效与比较药物相当 {svg_11}. 吡格列酮单药治疗也观察到血压和甘油三酯水平改善 {svg_12}.

体重增加和水肿风险

吡格列酮与体重增加和水肿风险显著相关 {svg_13}. 这是临床使用吡格列酮时需要重点考虑的因素,在开具此药时应予以考虑 {svg_14}.

作用机制

Target of Action

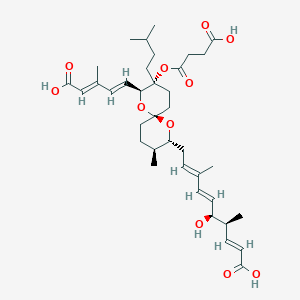

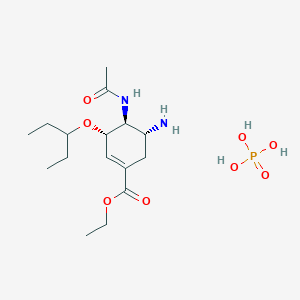

Pioglitazone N-|A-D-Glucuronide, also known as (2S,3S,4S,5R,6R)-6-[5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid, primarily targets the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes, affecting numerous metabolic processes, most notably lipid and glucose homeostasis .

Mode of Action

Pioglitazone acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .

Biochemical Pathways

The activation of PPARγ by Pioglitazone leads to increased insulin sensitivity and improved uptake of blood glucose . This is achieved through the modulation of several biochemical pathways. For instance, it has been shown to downregulate genes associated with Free Fatty Acid (FFA) uptake and de novo lipogenesis, including Cd36, Fads1, Fads2, Fasn, Scd1, Elovl5, and Pklr . It also affects the TGFβ pathway, which is important in the epithelial-to-mesenchymal transition (EMT) process, by down-regulating TGFβR1 and SMAD3 mRNA expression .

Pharmacokinetics

Pioglitazone is well absorbed and metabolized by the hepatic cytochrome P450 enzyme system . It is administered as a racemic mixture, though there is no pharmacologic difference between the enantiomers and they appear to interconvert in vivo with little consequence . The genes CYP2C8 and PPARG are the most extensively studied to date and selected polymorphisms contribute to respective variability in pioglitazone pharmacokinetics .

Result of Action

The activation of PPARγ by Pioglitazone enhances cellular responsiveness to insulin, increases insulin-dependent glucose disposal, and improves impaired glucose homeostasis . In patients with type 2 diabetes mellitus, these effects result in lower plasma glucose concentrations, lower plasma insulin concentrations, and lower HbA1c values . Moreover, it has been shown to reduce proliferative and invasive abilities in non-small cell lung cancer (NSCLC) cells .

Action Environment

The action of Pioglitazone is influenced by various environmental factors. Its use is recommended together with exercise and diet . It has fallen out of favor in recent years due to the presence of multiple adverse effects and warnings regarding its use (eg, congestive heart failure, bladder cancer) and the availability of safer and more effective alternatives for patients with type 2 diabetes mellitus .

安全和危害

未来方向

Pioglitazone has been prescribed primarily to prevent and treat insulin resistance in some type 2 diabetic patients . Given the rise in consumption of pioglitazone in T2D patients worldwide and the increased number of clinical trials currently testing alternate medical uses for this drug, there is merit to some reflection on the reported adverse effects . Going forward, it is imperative to continue investigations into the mechanisms of actions of pioglitazone, the potential of glitazone drugs to contribute to unmet needs in complex diseases associated with the dynamics of adaptive homeostasis, and also the routes to minimizing adverse effects in every-day patients throughout the world .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O9S/c1-2-13-3-6-15(26-12-13)9-10-35-16-7-4-14(5-8-16)11-17-22(31)27(25(34)37-17)23-20(30)18(28)19(29)21(36-23)24(32)33/h3-8,12,17-21,23,28-30H,2,9-11H2,1H3,(H,32,33)/t17?,18-,19-,20+,21-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBSAEQQNCGUFV-ABCFDMLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)C4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858315 | |

| Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-3-beta-D-glucopyranuronosyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1296832-75-1 | |

| Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-3-beta-D-glucopyranuronosyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![42-O-[2-[[Hydroxy[2-(trimethylammonio)ethoxy]phosphinyl]oxy]ethyl] Rapamycin Inner Salt >75per cent](/img/structure/B1146564.png)

![tert-butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B1146565.png)

![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)

![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)